3-[(3R,4S)-3-amino-4-cyclopropylpyrrolidine-1-carbonyl]-4,6-dimethyl-1H-pyridin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(3R,4S)-3-amino-4-cyclopropylpyrrolidine-1-carbonyl]-4,6-dimethyl-1H-pyridin-2-one is a complex organic compound that features a pyrrolidine ring and a pyridinone moiety. This compound is of significant interest in the fields of medicinal chemistry and drug discovery due to its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3R,4S)-3-amino-4-cyclopropylpyrrolidine-1-carbonyl]-4,6-dimethyl-1H-pyridin-2-one typically involves multiple steps, including the formation of the pyrrolidine ring and the subsequent attachment of the pyridinone moiety. One common approach is to start with commercially available precursors and use a series of reactions such as ring-closing metathesis, SN2 displacement, and lipase-mediated resolution to achieve the desired stereochemistry .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[(3R,4S)-3-amino-4-cyclopropylpyrrolidine-1-carbonyl]-4,6-dimethyl-1H-pyridin-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
3-[(3R,4S)-3-amino-4-cyclopropylpyrrolidine-1-carbonyl]-4,6-dimethyl-1H-pyridin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is investigated as a potential therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(3R,4S)-3-amino-4-cyclopropylpyrrolidine-1-carbonyl]-4,6-dimethyl-1H-pyridin-2-one involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to downstream effects such as cell cycle arrest or apoptosis . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
3,4-dihydroxy-3-methyl-2-pentanone: This compound has similar structural features and is known for its immune-eliciting properties in plants.
Pyrrolidine derivatives: These compounds share the pyrrolidine ring and are widely studied for their biological activities.
Uniqueness
What sets 3-[(3R,4S)-3-amino-4-cyclopropylpyrrolidine-1-carbonyl]-4,6-dimethyl-1H-pyridin-2-one apart is its unique combination of the pyrrolidine ring and the pyridinone moiety, which may confer distinct biological activities and therapeutic potential.
Properties
IUPAC Name |
3-[(3R,4S)-3-amino-4-cyclopropylpyrrolidine-1-carbonyl]-4,6-dimethyl-1H-pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2/c1-8-5-9(2)17-14(19)13(8)15(20)18-6-11(10-3-4-10)12(16)7-18/h5,10-12H,3-4,6-7,16H2,1-2H3,(H,17,19)/t11-,12+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKBLDNMQHHDSMF-NEPJUHHUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)C(=O)N2CC(C(C2)N)C3CC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=O)N1)C(=O)N2C[C@@H]([C@H](C2)N)C3CC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.